(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Brand Name: Vulcanchem
CAS No.: 244610-30-8
VCID: VC7961901
InChI: InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
SMILES: CC1(C2C1C(=O)CC2)C
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one

CAS No.: 244610-30-8

Cat. No.: VC7961901

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one - 244610-30-8

Specification

CAS No. 244610-30-8
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one
Standard InChI InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Standard InChI Key ZRKSYTSBZMCHBI-FSPLSTOPSA-N
Isomeric SMILES CC1([C@@H]2[C@H]1C(=O)CC2)C
SMILES CC1(C2C1C(=O)CC2)C
Canonical SMILES CC1(C2C1C(=O)CC2)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The bicyclo[3.1.0]hexane system consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring, with the ketone group at position 2 and methyl groups at position 6. The (1R,5S) configuration indicates specific stereochemical arrangements that influence its spatial interactions and reactivity.

Key Structural Features:

  • Bicyclic Framework: Enhances structural rigidity, affecting both physical properties (e.g., melting point, solubility) and chemical behavior.

  • Ketone Group: Introduces polarity, enabling participation in hydrogen bonding and nucleophilic addition reactions.

  • Methyl Substituents: Increase steric hindrance, potentially modulating reaction pathways and biological interactions.

PropertyValue/Description
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
IUPAC Name(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Boiling Point (est.)~200–220°C (extrapolated from analogous bicyclic ketones)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, dichloromethane)

The compound’s stereochemistry and substituents likely result in a higher melting point compared to non-methylated analogues due to increased van der Waals interactions .

Chemical Reactivity and Functionalization

The ketone group at position 2 serves as the primary site for chemical transformations:

Nucleophilic Additions

  • Grignard Reagents: React with the ketone to form tertiary alcohols.
    Example: Reaction with methylmagnesium bromide would yield (1R,5S)-6,6-dimethyl-2-(2-hydroxypropan-2-yl)bicyclo[3.1.0]hexane.

  • Hydride Reductions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, producing (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-ol.

Oxidation and Degradation

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBiological Activity
Bicyclo[3.1.0]hexan-2-oneLacks methyl groupsLower thermal stability
6-Methylbicyclo[3.1.0]hexan-2-oneSingle methyl substituentIntermediate reactivity
(1R,5S)-6,6-Dimethyl derivativeEnhanced steric hindrancePotential for prolonged metabolic stability

The 6,6-dimethyl substitution in the title compound likely improves metabolic stability compared to non-methylated analogues, a critical factor in drug design .

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